3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide
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Overview
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide is an organic compound that features a bromophenyl group, a furan ring, and a cyclopentylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl group to introduce the bromine atom. This is followed by the formation of a furan ring through cyclization reactions. The final step involves the attachment of the cyclopentylpropanamide group via amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Furanones
Reduction: Phenyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the furan ring can participate in electron transfer reactions. The cyclopentylpropanamide moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Known for its liquid crystalline properties.
4-(4-Bromophenyl)-thiazol-2-amine: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
853331-16-5 |
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Molecular Formula |
C18H20BrNO2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-cyclopentylpropanamide |
InChI |
InChI=1S/C18H20BrNO2/c19-14-7-5-13(6-8-14)17-11-9-16(22-17)10-12-18(21)20-15-3-1-2-4-15/h5-9,11,15H,1-4,10,12H2,(H,20,21) |
InChI Key |
GHNILMDNZJFCHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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